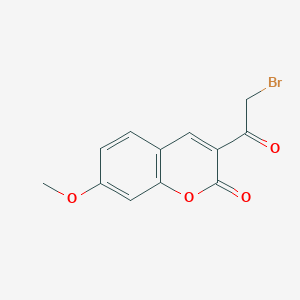

3-(bromoacetyl)-7-methoxy-2H-chromen-2-one

Description

Properties

CAS No. |

144663-93-4 |

|---|---|

Molecular Formula |

C12H9BrO4 |

Molecular Weight |

297.10 g/mol |

IUPAC Name |

3-(2-bromoacetyl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C12H9BrO4/c1-16-8-3-2-7-4-9(10(14)6-13)12(15)17-11(7)5-8/h2-5H,6H2,1H3 |

InChI Key |

GPRQJWPGEGOQMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CBr |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Electrophilic Reactivity of the Bromoacetyl Group

The bromoacetyl moiety is the key to the compound's synthetic versatility. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, while the bromine atom serves as an excellent leaving group, facilitating a variety of chemical transformations. nih.gov

The α-bromoketone structure is highly susceptible to nucleophilic substitution, where the bromine atom is displaced by a range of nucleophiles. nih.gov This reactivity has been widely exploited to introduce diverse functional groups and build more complex molecules.

Common nucleophilic substitution reactions include:

Amination: The compound readily reacts with various primary and secondary amines, including arylamines and heterocyclic amines. nih.govrsc.org For instance, reaction with substituted arylamines in ethanol (B145695) can yield the corresponding 3-(2-(phenylamino)acetyl)-2H-chromen-2-one derivatives. nih.govrsc.org Similarly, it can be condensed with the amino groups of heterocycles like 2-aminothiazole (B372263) or 2-aminobenzothiazole. nih.gov

Reaction with Thiols and Thioamides: Sulfur-based nucleophiles, such as thiols, are effective in displacing the bromine atom. Reactions with N-substituted thioureas or thioacetamide (B46855) are fundamental steps in the Hantzsch thiazole (B1198619) synthesis. rsc.org

Cyanation: The α-bromo group can be substituted by a cyanide ion. The reaction of 3-(bromoacetyl)-2H-chromen-2-one with potassium cyanide in an aqueous medium leads to the formation of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile. mdpi.comnih.gov This nitrile intermediate is itself a valuable precursor for further heterocyclization. mdpi.comnih.gov

Alkoxide Substitution: Alkoxides can also serve as nucleophiles, displacing the bromine to form ether linkages, although this is a less commonly cited derivatization for this specific compound compared to reactions with nitrogen and sulfur nucleophiles.

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Arylamines | Ethanol, with or without NaHCO₃ | 3-(2-(Arylamino)acetyl)-2H-chromen-2-ones | nih.govrsc.org |

| Heterocyclic Amines (e.g., 2-aminothiazole) | DMF | Substituted 2H-chromen-2-ones | nih.gov |

| Benzimidazole | Acetonitrile (B52724), ambient temperature | Imidazole-1-carbonyl-chromenone | nih.govrsc.org |

| Potassium Cyanide | Aqueous medium | 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile | mdpi.comnih.gov |

| Potassium Thiocyanate | Ethanol, reflux | 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one | rsc.org |

The reaction of the bromoacetyl group often proceeds through the formation of distinct covalent adducts and intermediates that can be isolated or generated in situ for subsequent transformations. A notable example is the reaction with diazonium salts. When 3-(bromoacetyl)-2H-chromen-2-one is treated with benzenediazonium (B1195382) chloride in the presence of sodium acetate (B1210297), it forms an N-phenylacetohydrazonoyl bromide derivative. nih.govnih.gov This intermediate is a key precursor for synthesizing various heterocyclic systems, including pyrazoles. mdpi.comnih.gov Another example involves the reaction with malononitrile (B47326), which can lead to intermediates that subsequently undergo hydrolysis and cyclization. nih.gov

Cyclization Reactions for Heterocycle Formation

3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is a cornerstone in the synthesis of fused and appended heterocyclic systems. rsc.org The bromoacetyl group provides the necessary electrophilic center and a leaving group to facilitate ring-closure reactions with various binucleophilic reagents.

The synthesis of thiazole rings attached to the coumarin (B35378) core is a well-established derivatization strategy, most commonly achieved via the Hantzsch thiazole synthesis. nih.govrsc.org This reaction involves the cyclocondensation of the α-bromoketone with a sulfur-containing nucleophile, such as thioamides or thioureas. rsc.org

Key methods include:

Reaction with Thioacetamide: Refluxing 3-(bromoacetyl)coumarin (B1271225) with thioacetamide in methanol (B129727) yields 3-(2-methylthiazol-4-yl)-2H-chromen-2-one. rsc.org

Reaction with Thioureas: Condensation with various N-substituted thioureas provides a straightforward route to a diverse range of 2-aminothiazolylcoumarins. rsc.org

One-Pot, Three-Component Reactions: Green chemistry approaches have been developed for efficient thiazole synthesis. clockss.org For instance, a one-pot reaction of 3-(bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and an aromatic aldehyde under ball-milling conditions can produce thiazole-linked coumarins in high yields and short reaction times. clockss.org This method often utilizes a solid acid catalyst like silica (B1680970) triflate. clockss.org

Reaction with Thiosemicarbazones: Hydrazinyl thiazolyl coumarin derivatives can be prepared in high yields through the cyclocondensation of thiosemicarbazones with 3-(bromoacetyl)coumarin. nih.govrsc.org

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Thioacetamide | Hantzsch Synthesis | 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one | rsc.org |

| N-substituted Thiourea | Hantzsch Synthesis | Substituted 2-Amino thiazolylcoumarins | rsc.org |

| Thiosemicarbazide + Aromatic Aldehyde | One-Pot Three-Component | 2H-chromen-2-one linked to thiazole analogues | clockss.org |

| Thiosemicarbazones | Cyclocondensation | Hydrazinyl thiazolyl coumarin derivatives | nih.govrsc.org |

The bromoacetyl group is also instrumental in constructing imidazole (B134444) and pyrazole (B372694) rings.

Imidazole Synthesis: Fused imidazole derivatives can be synthesized through the reaction of 3-(bromoacetyl)coumarin with suitable amino-heterocycles. For example, condensation with 3-aminopyrazole (B16455) can yield an imidazo[1,2-b]pyrazole derivative. nih.govrsc.org Similarly, reaction with 2-amino-4-methylpyridine (B118599) using grindstone chemistry under catalyst-free conditions produces a coumarin bearing an imidazo[1,2-a]pyridine (B132010) moiety. nih.govrsc.org

Pyrazole Synthesis: Pyrazoles are commonly synthesized by reacting a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. nih.gov In the context of 3-(bromoacetyl)coumarin, the synthesis often proceeds via an intermediate. For example, the compound can first be converted to 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, which then undergoes cyclization with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to afford the corresponding pyrazole derivatives. mdpi.comnih.gov Another route involves the reaction of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (derived from the parent acetyl coumarin) with hydrazine hydrate to give 3-(1H-pyrazol-3-yl)-2H-chromen-2-one. mdpi.com

The versatility of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one extends to the synthesis of other important heterocycles like thiophenes and pyrans. rsc.orgmdpi.comnih.gov

Thiophene (B33073) Synthesis: While specific examples starting directly from 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one are less detailed in the provided context, the synthesis of thiophene derivatives from related coumarin precursors is established. mdpi.comnih.gov The general strategy often involves reacting the bromoacetyl compound with a sulfur-containing reagent that can participate in a cyclization reaction, such as the Gewald reaction which utilizes elemental sulfur and an active methylene (B1212753) reagent.

Pyran Derivative Synthesis: Pyran rings can be formed through multicomponent reactions. nih.gov An intermediate derived from the reaction of 3-(bromoacetyl)-2H-chromen-2-one, such as 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, can undergo a multicomponent reaction with various aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) to yield pyran derivatives. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives can be synthesized via a four-component reaction involving hydrazine hydrate, a β-ketoester, an aldehyde, and an active methylene compound like malononitrile. nih.gov

Other Fused and Spirocyclic Systems

The 3-(bromoacetyl)coumarin scaffold is a versatile building block for the synthesis of various fused heterocyclic systems. nih.govrsc.org These reactions typically involve the initial reaction at the bromoacetyl moiety followed by an intramolecular cyclization to form a new ring fused to a newly created or pre-existing heterocyclic system.

Key examples of fused systems synthesized from 3-(bromoacetyl)coumarins include:

Imidazo[1,2-a]pyridines : These fused systems can be prepared through the reaction of 3-(bromoacetyl)coumarin with 2-aminopyridine (B139424) derivatives. researchgate.netrsc.org For instance, the reaction with 2-amino-4-methylpyridine using grindstone chemistry under catalyst-free and neat conditions yields the corresponding 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one. nih.govrsc.org Similarly, condensation with various 2-aminopyridines under solvent-free solid-state conditions also produces 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones. researchgate.net

Imidazo[1,2-b]pyrazoles : Condensation of 3-(bromoacetyl)coumarin with 3-aminopyrazole in a mixture of DMF and acetic acid results in the formation of the corresponding imidazo[1,2-b]pyrazole derivative. nih.govrsc.org

Indolizines : A two-step process can be employed to synthesize indolizines. First, 3-(bromoacetyl)coumarins react with 2-methylpyridines in dry benzene (B151609) to form N-alkylpyridinium salts. Subsequent cyclization of these salts upon heating with sodium bicarbonate yields the desired indolizine (B1195054) derivatives. researchgate.net

Pyrrolo[2,1-a]isoquinolines : Polyfunctionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives bearing a coumarin moiety have been synthesized through a multi-reaction process involving 3-(bromoacetyl)coumarin, isoquinoline, and dimethyl acetylenedicarboxylate, catalyzed by triethylamine. nih.gov

While the synthesis of spirocyclic systems directly from 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is less commonly documented, the general reactivity of related compounds suggests potential pathways. For example, nih.govresearchgate.net-dipolar cycloaddition reactions are a known method for creating spirocyclic oxindoles from related precursors, hinting at possible synthetic routes. sci-hub.se

| Fused System | Reactants | Reaction Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 3-(Bromoacetyl)coumarin, 2-Amino-4-methylpyridine | Grindstone chemistry, neat, catalyst-free | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one | nih.govrsc.org |

| Imidazo[1,2-b]pyrazole | 3-(Bromoacetyl)coumarin, 3-Aminopyrazole | DMF/AcOH | Coumarin-substituted imidazo[1,2-b]pyrazole | nih.govrsc.org |

| Indolizine | 3-(Bromoacetyl)coumarin, 2-Methylpyridine, then NaHCO₃ | Dry benzene, then heat | Coumarin-substituted indolizine | researchgate.net |

| Pyrrolo[2,1-a]isoquinoline | 3-(Bromoacetyl)coumarin, Isoquinoline, Dimethyl acetylenedicarboxylate | Triethylamine (catalyst) | Coumarin-bearing pyrrolo[2,1-a]isoquinoline | nih.gov |

Reactivity and Functionalization of the Chromen-2-one Core

The reactivity of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is dominated by the electrophilic nature of the α-bromocarbonyl group, which readily undergoes nucleophilic substitution. nih.gov However, functionalization of the core benzopyran-2-one ring is also possible, allowing for further structural diversification.

Reactivity of the α-Bromoacetyl Moiety: The methylene carbon adjacent to the bromine atom is highly susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate. nih.govrsc.org

Substitution with Amines : Reaction with substituted anilines in ethanol can yield 3-(2-(phenylamino)acetyl)-2H-chromen-2-ones. nih.govrsc.org These reactions can be performed with or without a base like sodium bicarbonate, or under solvent-free conditions with potassium carbonate. nih.govrsc.org

Sulfonation : Solid-state mixing with sodium arene sulfinates can produce 3-(2-(phenylsulfonyl)acetyl)coumarin derivatives. nih.govrsc.org A facile synthesis of (E)-styryl sulfones is also achievable by reacting with sodium sulfinates in the presence of polyethylene (B3416737) glycol (PEG-400). nih.govrsc.org

Formation of Imines : Refluxing with arylamines in a mixture of ethanol and chloroform (B151607) can lead to the formation of the corresponding imino derivatives. nih.govrsc.org

Functionalization of the Coumarin Ring: While the side chain is the primary site of reaction, the coumarin nucleus itself can be modified.

Coupling Reactions : The C-4 position of the coumarin ring, which is adjacent to the bromoacetyl substituent, can be functionalized. For example, a coupling reaction with benzenediazonium chloride in a buffered solution has been reported to yield 3-(2-bromoacetyl)-4-styryl-2H-chromen-2-one, demonstrating direct C-H functionalization at the C-4 position. nih.govresearchgate.net

| Reaction Type | Reactant | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (Amine) | Substituted Arylamine | Ethanol, NaHCO₃ (optional) | 3-(2-(Phenylamino)acetyl)-2H-chromen-2-one | nih.govrsc.org |

| Sulfonation | Sodium Arenesulfinate | Solid-state or PEG-400 | 3-(2-(Phenylsulfonyl)acetyl)coumarin or (E)-Styryl sulfone | nih.govrsc.org |

| Imination | Arylamine | Ethanol/Chloroform, reflux | Imino derivative | nih.govrsc.org |

| C-4 Coupling | Benzenediazonium Chloride | Buffered solution | 3-(2-Bromoacetyl)-4-styryl-2H-chromen-2-one | nih.govresearchgate.net |

Multi-Component Reactions (MCRs) Involving 3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govrsc.org 3-(Bromoacetyl)coumarins are excellent substrates for MCRs, enabling the rapid synthesis of diverse heterocyclic libraries. nih.govrsc.org

Synthesis of Pyran and Pyridine (B92270) Derivatives : MCRs involving 3-(bromoacetyl)-2H-chromen-2-one, various aromatic aldehydes, and malononitrile have been studied. When conducted in the presence of triethylamine, these reactions yield pyran derivatives. nih.gov If the same reaction is carried out with a catalytic amount of ammonium (B1175870) acetate instead, pyridine derivatives are formed. nih.gov

Synthesis of Dihydrofurans : Coumarin-substituted dihydrofurans can be synthesized in good yields through a three-component reaction of 3-(bromoacetyl)coumarins, dimedone, and various aromatic aldehydes. nih.govrsc.org This reaction is typically performed by refluxing in a mixture of acetonitrile and pyridine. nih.govrsc.org

Synthesis of Pyrazole Derivatives : A one-pot, three-component reaction of 3-(bromoacetyl)coumarin derivatives, acetylacetone, and hydrazine hydrate in refluxing ethanol provides a direct route to 3,5-dimethylpyrazole (B48361) derivatives bearing a coumarin substituent. nih.govrsc.org

Synthesis of Thiazole Derivatives : A variety of thiazole-containing coumarins have been prepared via MCRs. For example, a three-component reaction of 3-(bromoacetyl)coumarin, aldehydes or ketones, and thiosemicarbazide, catalyzed by montmorillonite (B579905) K10 clay in water, yields thiazolyl coumarins. nih.govrsc.org Another MCR involves 3-(bromoacetyl)coumarin, phenylisothiocyanates, and cyanamide (B42294) to produce 3-(4-amino-2-(phenylamino)thiazole-5-carbonyl)-2H-chromen-2-one derivatives. rsc.org

| Components | Catalyst/Solvent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-(Bromoacetyl)coumarin, Aromatic Aldehyde, Malononitrile | Triethylamine | Pyran | nih.gov |

| 3-(Bromoacetyl)coumarin, Aromatic Aldehyde, Malononitrile | Ammonium Acetate | Pyridine | nih.gov |

| 3-(Bromoacetyl)coumarin, Dimedone, Aromatic Aldehyde | Acetonitrile/Pyridine | Dihydrofuran | nih.govrsc.org |

| 3-(Bromoacetyl)coumarin, Acetylacetone, Hydrazine Hydrate | Ethanol | Pyrazole | nih.govrsc.org |

| 3-(Bromoacetyl)coumarin, Aldehyde/Ketone, Thiosemicarbazide | Montmorillonite K10 Clay/Water | Thiazole | nih.govrsc.org |

| 3-(Bromoacetyl)coumarin, Phenylisothiocyanate, Cyanamide | Sodium Methoxide | Aminothiazole | rsc.org |

Mechanistic Investigations of Molecular Interactions and Biological Activities

Identification of Specific Molecular Targets and Binding Mechanisms

The 3-(bromoacetyl)coumarin (B1271225) framework is a prominent structural class used in the synthesis of a wide array of bioactive heterocyclic compounds. nih.gov The bromoacetyl moiety acts as a reactive electrophile, enabling covalent modification of nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This reactivity is fundamental to its mechanism of action and its role as an irreversible inhibitor in some cases.

While direct studies on 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one are specific, research on closely related 3-acetyl-7-methoxy-coumarin derivatives provides insight into its potential molecular targets. Investigations into the anticancer properties of these related compounds reveal that they can inhibit the proliferation of cancer cell lines. The proposed mechanism for this cytotoxicity involves the intercalation of the coumarin (B35378) ring system into DNA, which disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death). This suggests that DNA could be a primary molecular target for this class of compounds.

Enzyme Inhibition Profiles and Kinetic Analysis

The structural features of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one make it a candidate for inhibiting various enzymes implicated in a range of diseases. Kinetic analyses of related compounds help to elucidate the nature and potency of this inhibition.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription, making them important targets for anticancer and antibacterial drugs. nih.gov Although direct inhibitory data for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one against these enzymes is not extensively documented, the known DNA-binding and intercalating properties of related coumarin derivatives suggest a potential for such activity. Compounds that interfere with topoisomerase function can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis, a mechanism of action for many successful anticancer drugs. nih.gov Given that cancer cells often overexpress topoisomerases to support rapid division, inhibitors of these enzymes are of significant therapeutic interest. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of drugs, xenobiotics, and endogenous compounds. frontiersin.org The interaction of coumarin derivatives with CYP enzymes can lead to their metabolic transformation or the inhibition of CYP activity. Studies on structurally similar methoxyflavones show that they are readily metabolized by human P450 enzymes, often through O-demethylation reactions. nih.gov For instance, CYP1A1, CYP1A2, and CYP1B1 are highly active in these metabolic pathways. nih.gov

Furthermore, some natural compounds are known to inhibit CYP enzymes. For example, curcumin (B1669340) has been shown to inhibit the CYP3A-mediated metabolism of testosterone (B1683101) in rat liver microsomes with a half-maximal inhibitory concentration (IC50) of 11.0 ± 3.3 μM. nih.gov This modulation of CYP enzymes can have significant pharmacokinetic consequences, altering the metabolism and clearance of other co-administered drugs. Therefore, it is plausible that 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one could interact with and potentially inhibit certain CYP isoforms, a common characteristic of coumarin-based molecules.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govacgpubs.org

While specific data for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is limited, other coumarin-related compounds have demonstrated potent inhibition of these enzymes. Coumestrol, a polyphenolic coumestan, effectively inhibits both AChE and BChE with Ki values in the nanomolar range. mdpi.com This indicates that the broader coumarin-type structure is a viable scaffold for designing cholinesterase inhibitors.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Coumestrol | Acetylcholinesterase (AChE) | 21.43 ± 3.70 nM | mdpi.com |

| Butyrylcholinesterase (BChE) | 21.65 ± 2.23 nM | mdpi.com | |

| Tacrine (Standard) | Acetylcholinesterase (AChE) | 2.43 ± 0.92 nM | mdpi.com |

| Butyrylcholinesterase (BChE) | 5.99 ± 1.79 nM | mdpi.com |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com CA inhibitors are used clinically as diuretics and for the treatment of glaucoma. mdpi.com Research into the biological activities of coumarin-related compounds has shown that they can be effective inhibitors of these enzymes. For instance, Coumestrol has been evaluated for its inhibitory activity against two human CA isoforms, hCA I and hCA II, which are cytosolic enzymes. The results showed significant inhibition, with Ki values of 45.42 nM for hCA I and 62.11 nM for hCA II. mdpi.com

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Coumestrol | hCA I | 45.42 ± 9.16 nM | mdpi.com |

| hCA II | 62.11 ± 14.25 nM | mdpi.com | |

| Acetazolamide (Standard) | hCA I | 34.46 ± 6.13 nM | mdpi.com |

| hCA II | 28.40 ± 3.51 nM | mdpi.com |

Alpha-glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.govscielo.br Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, making it an important therapeutic target for managing type 2 diabetes. nih.govresearchgate.net

Several studies have highlighted the potential of coumarin and flavonoid derivatives as alpha-glucosidase inhibitors. While direct kinetic data for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is not available, studies on other benzothiazine and chalcone (B49325) derivatives demonstrate potent inhibitory activity, often superior to the standard drug, acarbose. nih.govscielo.br For example, certain novel N-arylacetamides showed IC50 values significantly lower than acarbose. nih.gov Kinetic analysis of bavachalcone, a chalcone compound, revealed it to be a mixed-type inhibitor of α-glucosidase, suggesting it binds to both the free enzyme and the enzyme-substrate complex. scielo.br This body of evidence suggests that the coumarin scaffold is a promising starting point for developing new α-glucosidase inhibitors.

| Compound Class/Name | Compound ID | Inhibition (IC50) | Reference |

|---|---|---|---|

| 2-yl-N-arylacetamides | 12a | 18.25 µM | nih.gov |

| 12d | 20.76 µM | nih.gov | |

| 12g | 24.24 µM | nih.gov | |

| Chalcone | Bavachalcone | 15.35 ± 0.57 µg/mL | scielo.br |

| Standard Drug | Acarbose | 58.8 µM | nih.gov |

| Standard Drug | Acarbose | 2.77 ± 0.09 mg/mL | scielo.br |

Characterization of Covalent Ligand-Target Interactions

The 3-(bromoacetyl) group is a key feature of the molecule, functioning as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues on target proteins. This irreversible interaction is a critical aspect of its mechanism of action. The bromoacetyl moiety is a reactive electrophile due to the presence of the bromine atom, a good leaving group, and the adjacent electron-withdrawing carbonyl group. This chemical feature enables the compound to act as a covalent inhibitor.

The primary targets for this covalent modification are often cysteine residues within the active or allosteric sites of enzymes. The sulfur atom of the cysteine side chain acts as a potent nucleophile, attacking the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether linkage. This process is a type of alkylation.

Advanced analytical techniques, particularly mass spectrometry (MS), are indispensable for characterizing these covalent adducts. nih.govresearchgate.net In a typical bottom-up proteomics workflow, the target protein, after incubation with the compound, is enzymatically digested (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The covalent modification results in a specific mass shift in the adducted peptide, which can be precisely identified through high-resolution MS. researchgate.net Subsequent MS/MS fragmentation of the modified peptide confirms the exact site of covalent attachment by pinpointing the modified amino acid residue. semanticscholar.org

Table 1: Analytical Approaches for Characterizing Covalent Adducts

| Analytical Technique | Information Provided | Significance |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detects mass shift in peptides due to adduct formation. | Confirms covalent binding and provides the mass of the modification. |

| Tandem Mass Spectrometry (MS/MS) | Fragments modified peptides to identify the specific amino acid residue that is covalently bound. | Pinpoints the exact site of interaction on the target protein. |

| X-ray Crystallography | Provides a 3D structural view of the compound covalently bound to its target protein. | Offers detailed insight into the binding mode and interactions with neighboring residues. researchgate.net |

Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition

The biological activity of coumarin derivatives is highly dependent on their substitution patterns. universiteitleiden.nlnih.govnih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one molecule contribute to its interaction with biological targets.

Influence of the Bromoacetyl Moiety on Target Binding Affinity

The bromoacetyl group at the C3 position is the primary driver of the compound's covalent reactivity. researchgate.net Its electrophilic nature is fundamental to the formation of a permanent bond with the target protein, which can lead to potent and prolonged inhibition. nih.govsemanticscholar.org The presence of the bromine atom makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. nih.gov

SAR studies often compare the activity of the bromoacetyl compound with its less reactive analogues, such as the corresponding acetyl or chloroacetyl derivatives. For instance, replacing the bromoacetyl group with a simple acetyl group (3-acetyl-7-methoxy-2H-chromen-2-one) typically results in a significant loss of inhibitory potency, highlighting the importance of the leaving group (bromine) for covalent bond formation. researchgate.net This confirms that the irreversible binding mechanism is a key determinant of the compound's biological effect. The reactivity can be tuned by changing the halogen, with the trend often following I > Br > Cl > F.

Role of the 7-Methoxy Group in Modulating Molecular Interactions

The 7-methoxy group on the coumarin scaffold is not merely a passive substituent; it plays a significant role in modulating the compound's physicochemical properties and non-covalent interactions with the target. nih.gov This group can influence several factors:

Electronic Effects: The methoxy (B1213986) group is an electron-donating group, which can influence the electron distribution of the entire coumarin ring system. This can modulate the reactivity of the bromoacetyl group and the binding affinity to the target.

Hydrophobicity and Solubility: The methoxy group increases the lipophilicity of the molecule compared to a 7-hydroxy equivalent, which can affect its ability to cross cell membranes and enter the binding pocket of the target protein.

Studies comparing 7-methoxy derivatives with 7-hydroxy or unsubstituted analogues often reveal significant differences in activity, underscoring the contribution of this group to molecular recognition. nih.gov

Conformational Effects on Biological Interaction Profiles

The specific conformation adopted by the molecule upon binding is critical for an effective interaction. The orientation of the bromoacetyl group relative to the coumarin plane can determine whether the electrophilic center is correctly positioned to react with the target nucleophile. nih.gov Molecular modeling and computational studies are often used to predict the preferred low-energy conformations of the molecule and how these might interact with a known protein binding site.

Pharmacophore Model Development and Validation for Coumarin Derivatives

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr For coumarin derivatives, these models are developed to guide the design of new, more potent, and selective compounds. universiteitleiden.nlresearchgate.netrsc.org

The development process typically involves:

Ligand-Based Modeling: Aligning a set of known active coumarin derivatives to identify common chemical features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

Structure-Based Modeling: Analyzing the binding site of a target protein (if the structure is known) to identify key interaction points that a ligand must satisfy. nih.govnih.gov

A typical pharmacophore model for a covalent coumarin inhibitor like 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one would likely include features representing:

An electrophilic center or covalent reaction feature for the bromoacetyl group.

A hydrogen bond acceptor feature for the 7-methoxy group and the lactone carbonyl oxygen.

A hydrophobic/aromatic feature for the benzopyrone ring system.

Once developed, the pharmacophore model must be validated. nih.govmdpi.com This is often done by using the model as a 3D query to screen a database of compounds containing known actives and a large number of inactive "decoy" molecules. A good model will successfully identify a high percentage of the active compounds while rejecting the inactive ones. nih.gov These validated models then serve as powerful tools for virtual screening campaigns to discover novel coumarin-based molecules with desired biological activities. longdom.org

Table 2: Key Pharmacophore Features for Coumarin Derivatives

| Pharmacophore Feature | Corresponding Molecular Moiety | Type of Interaction |

|---|---|---|

| Electrophilic/Covalent Reaction Center | Bromoacetyl group | Covalent bond formation (Alkylation) |

| Hydrogen Bond Acceptor | Lactone carbonyl, Ketone carbonyl, Methoxy oxygen | Non-covalent hydrogen bonding |

| Aromatic/Hydrophobic Region | Benzene (B151609) ring of the coumarin core | Non-covalent hydrophobic/π-π stacking interactions |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). While specific molecular docking studies for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one were not found in the reviewed literature, analysis of structurally similar coumarin (B35378) derivatives provides significant insight into its potential binding behaviors.

Studies on various coumarin derivatives indicate they can act as inhibitors for several enzymes, with their binding affinity influenced by the specific substitutions on the coumarin ring. For example, in the context of acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease, the coumarin scaffold is known to interact with key sites within the enzyme's active gorge. The binding mode often involves a "dual binding site" interaction.

The core coumarin ring is predicted to bind to the peripheral anionic site (PAS) of AChE, while other functional groups extend to interact with the catalytic anionic site (CAS) at the base of the gorge. nih.gov The affinity of this binding is sensitive to the nature of the substituents. The presence of a methoxy (B1213986) group, as in the target compound, and the length of any linker chains are crucial factors that modulate binding energy. nih.gov For instance, derivatives with a 7-methoxy group have been investigated, and their binding energies are influenced by interactions within the enzyme's active site. researchgate.netacgpubs.org The bromoacetyl group at position 3 introduces a potent electrophilic center, which could form covalent bonds with nucleophilic residues in a target protein, leading to irreversible inhibition and a very high binding affinity.

Molecular modeling of various coumarin hybrids with enzymes like AChE has identified several key amino acid residues that are crucial for binding. The coumarin ring itself frequently engages in π–π stacking interactions with aromatic residues. nih.govacgpubs.org The specific interactions are dictated by the molecule's orientation within the binding pocket.

Based on studies of analogous compounds, key interactions for a coumarin derivative like 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one could involve the residues listed in the table below.

| Potential Interacting Amino Acid | Enzyme Site | Type of Interaction | Source |

|---|---|---|---|

| Trp279 | Peripheral Anionic Site (PAS) | π–π stacking with the coumarin ring | nih.gov |

| Trp84 | Catalytic Anionic Site (CAS) | π–π stacking | nih.govacgpubs.org |

| Tyr334 | Peripheral Anionic Site (PAS) | Cation-π or π–π stacking | nih.govacgpubs.org |

| Phe330 | Catalytic Anionic Site (CAS) | π–π stacking | nih.gov |

| Tyr121 | Gorge Site | Hydrogen bond with oxygen atoms | nih.gov |

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and molecular structure of compounds. These theoretical studies provide data on orbital energies, charge distribution, and reactivity, which complement experimental findings. For 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one, insights can be drawn from DFT analyses of its closest structural analogues: 3-(bromoacetyl)coumarin (B1271225) (BAC) researchgate.net and 3-acetyl-7-methoxycoumarin (3A7MC). researchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter that correlates with the molecule's reactivity and kinetic stability. dergipark.org.trresearchgate.net

A DFT study on 3-(bromoacetyl)coumarin (BAC) using the B3LYP/6-311G(d,p) level of theory found that the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the coumarin ring and the bromoacetyl substituent. researchgate.net The lowering of the HOMO-LUMO energy gap is indicative of charge transfer interactions within the molecule. researchgate.net For the related 3-acetyl-7-methoxycoumarin (3A7MC), Natural Bond Orbital (NBO) analysis reveals significant electron density transfer from filled lone pair electrons. researchgate.net Mulliken charge analysis helps to identify the partial atomic charges, indicating potential sites for electrostatic interactions. bhu.ac.in

The table below summarizes key electronic parameters calculated for these analogues.

| Parameter | Value (for 3-(bromoacetyl)coumarin) | Value (for 3-acetyl-7-methoxycoumarin) | Significance |

|---|---|---|---|

| EHOMO | -7.10 eV | -6.49 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -2.66 eV | -2.28 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.44 eV | 4.21 eV | Indicates chemical reactivity and stability |

The electronic parameters derived from quantum calculations are used to predict a molecule's reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr The calculated gap of 4.44 eV for the parent 3-(bromoacetyl)coumarin suggests a stable yet reactive molecule capable of charge transfer. researchgate.net

The reactivity of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is dominated by the α-bromocarbonyl moiety. mdpi.com This group contains a highly electrophilic carbon atom, making it susceptible to nucleophilic attack, a property widely used in chemical synthesis. mdpi.comnih.gov The electron-withdrawing acetyl group further enhances this electrophilicity. Conversely, the 7-methoxy group is electron-donating, which affects the electronic distribution within the aromatic system. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually confirms these reactive sites, with negative potential (red) around electronegative atoms (like oxygen) and positive potential (blue) around hydrogen atoms, indicating sites for electrophilic and nucleophilic attack, respectively. nih.gov

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. For 3-(bromoacetyl)coumarin, theoretical calculations showed characteristic carbonyl peaks for the α,β-unsaturated ketone and the lactone. researchgate.netnih.gov A detailed study of 3-acetyl-7-methoxycoumarin (3A7MC) provided calculated vibrational frequencies that showed excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are also possible. For 3A7MC, DFT calculations accurately predicted the ¹H and ¹³C NMR spectra. researchgate.net These calculations help in the precise assignment of signals to specific atoms in the molecule. For instance, the proton of the methoxy group was predicted and observed around 3.29 ppm, while the acetyl protons appeared around 1.63 ppm. researchgate.net

The following table presents a comparison of selected predicted and experimental spectroscopic data for the closely related 3-acetyl-7-methoxycoumarin.

| Spectroscopic Feature | Group/Atom | Calculated Value (3A7MC) | Experimental Value (3A7MC) | Source |

|---|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O (Lactone) | 1742 | 1740 | researchgate.net |

| IR Frequency (cm⁻¹) | C=O (Acetyl) | 1690 | 1685 | researchgate.net |

| ¹H NMR Shift (ppm) | -OCH₃ | 3.90 | 3.91 | researchgate.net |

| ¹H NMR Shift (ppm) | -COCH₃ | 2.67 | 2.70 | researchgate.net |

| ¹H NMR Shift (ppm) | H-4 | 8.51 | 8.55 | researchgate.net |

| ¹³C NMR Shift (ppm) | C=O (Lactone) | 159.2 | 159.5 | researchgate.net |

| ¹³C NMR Shift (ppm) | C=O (Acetyl) | 195.4 | 195.1 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in predicting the activity of new compounds and in optimizing lead structures to enhance their desired biological effects.

The application of QSAR to coumarin derivatives has been extensive, employing both 2D and 3D methodologies to build predictive models for various biological activities, including anticancer and antimicrobial effects. nih.govnih.govresearchgate.net

2D-QSAR: This approach correlates biological activity with 2D descriptors of the molecule, which are properties that can be calculated from the 2D representation of the chemical structure. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), and molar refractivity, as well as topological indices that describe the branching and connectivity of the molecule. For a series of coumarin derivatives, a 2D-QSAR model might reveal that specific substitutions at the C7 position, such as the methoxy group in 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one, contribute favorably to a particular biological activity due to their electronic or steric properties. nih.gov

3D-QSAR: Going a step further, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of the molecules. nih.govnih.gov These methods require the alignment of the set of molecules and then calculate steric and electrostatic fields around them. The variations in these fields are then correlated with the biological activity.

CoMFA calculates steric and electrostatic interaction fields, providing contour maps that highlight regions where bulky groups or specific charges would enhance or diminish activity. nih.govnih.gov

CoMSIA is similar but includes additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the structure-activity relationship. nih.govnih.gov

For 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one, a 3D-QSAR study would involve aligning it with other similar coumarin derivatives and analyzing the resulting contour maps. This could reveal, for instance, that the bromoacetyl group at the C3 position is in a region where an electrophilic and sterically defined substituent is crucial for potent activity.

The core of any QSAR study is the correlation of calculated molecular descriptors with experimentally determined biological data. sdiarticle3.com For coumarin derivatives, a wide array of descriptors has been shown to correlate with their biological activities.

For 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one, a hypothetical QSAR study could involve correlating its structural descriptors with a specific biological endpoint, such as inhibitory activity against a particular enzyme. The descriptors would be calculated based on its unique structural features: the coumarin scaffold, the methoxy group at C7, and the bromoacetyl group at C3.

Below is a hypothetical data table illustrating the types of descriptors that would be relevant in a QSAR study of coumarin derivatives, including a representative entry for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one.

| Compound Name | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Activity (pIC50) |

| 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one | 297.10 | 2.5 | 4.8 | -6.5 | -2.1 | 6.2 |

| 7-hydroxy-4-methyl-2H-chromen-2-one | 176.17 | 1.6 | 3.5 | -5.9 | -1.8 | 5.1 |

| 3-acetyl-2H-chromen-2-one | 188.18 | 1.8 | 4.2 | -6.2 | -2.0 | 5.5 |

| 6-bromo-3-acetyl-2H-chromen-2-one | 267.07 | 2.6 | 4.5 | -6.8 | -2.4 | 6.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The statistical robustness of the resulting QSAR model is crucial and is typically assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. nih.govsdiarticle3.com

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

While QSAR provides valuable predictive models, Molecular Dynamics (MD) simulations offer a dynamic view of how a ligand like 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one interacts with its biological target over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and binding stability of a ligand-protein complex. nih.gov

For 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one, an MD simulation would typically start with a docked pose of the compound within the active site of a target protein. The simulation would then be run for a specific period (e.g., nanoseconds to microseconds) to observe the stability of the interactions. nih.gov

Key insights from an MD simulation would include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate whether the ligand remains stably bound in the active site.

Interaction Analysis: The simulation can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. For example, the methoxy group of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one might form a stable hydrogen bond with a specific amino acid residue, while the bromoacetyl group could engage in covalent or non-covalent interactions that are crucial for inhibition.

Conformational Changes: MD simulations can show how the protein and ligand adapt to each other upon binding, revealing induced-fit mechanisms that are not apparent from static docking studies.

A hypothetical summary of MD simulation results for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one in complex with a target protein is presented below.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Key Interacting Residues | Predominant Interaction Type |

| 0-10 | 0.5 - 1.2 | 1.0 - 1.5 | Asp120, Phe250 | Hydrogen Bond, Pi-Pi Stacking |

| 10-50 | 1.0 - 1.5 | 1.2 - 1.8 | Asp120, Phe250, Cys90 | Hydrogen Bond, Covalent Bond |

| 50-100 | 1.2 - 1.6 | 1.5 - 2.0 | Asp120, Cys90 | Stable Covalent Bond |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and determining the conformational preferences of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of the related compound 3-acetyl-7-methoxycoumarin, characteristic signals confirm the presence and positioning of the various functional groups. researchgate.net The methoxy (B1213986) group protons typically appear as a singlet at approximately δ 3.92 ppm, while the acetyl methyl protons resonate as a sharp singlet around δ 2.41 ppm. The aromatic protons on the coumarin (B35378) ring system exhibit distinct multiplets in the region of δ 6.99-7.76 ppm, with their specific splitting patterns providing information about their substitution pattern. researchgate.net For the parent 3-(bromoacetyl)coumarin (B1271225), the methylene (B1212753) protons of the bromoacetyl group appear as a singlet at δ 4.74 ppm, and the H-4 proton shows a singlet signal at δ 8.63 ppm. rsc.org

¹³C NMR spectroscopy further corroborates the molecular structure. For 3-(bromoacetyl)coumarin, key signals are observed for the lactonic carbonyl carbon at approximately δ 158.9 ppm, the α,β-unsaturated ketonic carbon at δ 188.9 ppm, and the methylene carbon of the bromoacetyl group at δ 35.6 ppm. rsc.org In the case of 3-acetyl-7-methoxycoumarin, the methoxy carbon appears in the aliphatic region, providing clear evidence of its presence. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. ceon.rs These techniques reveal correlations between protons and carbons, confirming the connectivity of the molecular framework. ceon.rs Furthermore, Nuclear Overhauser Effect (NOESY) experiments can provide insights into the spatial orientation of different parts of the molecule. ceon.rs

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Related Coumarin Scaffolds

| Proton | 3-acetyl-7-methoxycoumarin researchgate.net | 3-(bromoacetyl)coumarin rsc.org |

|---|---|---|

| Methoxy (-OCH₃) | ~3.92 (s) | N/A |

| Acetyl (-COCH₃) | ~2.41 (s) | N/A |

| Bromoacetyl (-COCH₂Br) | N/A | 4.74 (s) |

| Aromatic (H) | 6.99-7.76 (m) | - |

| H-4 | - | 8.63 (s) |

s = singlet, m = multiplet

High-Resolution Mass Spectrometry (HRMS) for Reaction Product and Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one and its reaction products. It provides exact mass measurements, which allow for the confident identification of molecular formulas.

For the parent compound, 3-(bromoacetyl)coumarin, HRMS analysis shows a characteristic m/z value of 266.9665, corresponding to the [M+H]⁺ ion for the formula C₁₁H₈⁷⁹BrO₃ (calculated as 266.9657). nih.gov This precise measurement helps to confirm the successful synthesis of the target molecule.

HRMS is particularly valuable in characterizing the products of reactions involving 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one. For instance, when this compound reacts with nucleophiles, HRMS can be used to identify the resulting adducts by determining their exact mass. This information is crucial for elucidating reaction mechanisms and identifying unknown products. The technique is sensitive enough to distinguish between molecules with very similar nominal masses, making it an essential tool in the study of the compound's reactivity.

Table 2: HRMS Data for 3-(bromoacetyl)coumarin

| Ion | Calculated m/z | Observed m/z nih.gov |

|---|---|---|

| [C₁₁H₈⁷⁹BrO₃ + H]⁺ | 266.9657 | 266.9665 |

X-ray Crystallography for Solid-State Structure Determination and Ligand-Target Complex Analysis

X-ray crystallography provides definitive, three-dimensional structural information about molecules in the solid state. This technique has been used to elucidate the structure of the parent compound, 3-(bromoacetyl)coumarin, revealing the existence of two conformers, s-cis and s-trans. nih.gov This conformational flexibility can have significant implications for the molecule's reactivity and its ability to bind to biological targets.

In the context of drug design and development, X-ray crystallography is invaluable for analyzing the interactions between a ligand, such as a derivative of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one, and its biological target, often a protein or enzyme. By co-crystallizing the compound with its target, researchers can obtain a detailed picture of the binding mode, including the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is crucial for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors. For example, the crystal structure of a related compound bound to its target can reveal key binding interactions that can be optimized through chemical modification.

While a crystal structure for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one itself was not found, the Cambridge Structural Database (CSDC) contains crystal structure data for the related compound 3-acetyl-7-methoxy-2H-chromen-2-one, which can provide insights into the likely solid-state conformation and packing of the title compound. nih.gov

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy are fundamental techniques for characterizing the functional groups and electronic properties of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For the parent 3-(bromoacetyl)coumarin, the IR spectrum shows two distinct carbonyl stretching bands, one for the α,β-unsaturated ketonic group around 1674 cm⁻¹ and another for the lactonic carbonyl group at approximately 1729 cm⁻¹. nih.gov The C-H stretching vibrations in the aromatic region are typically observed between 3000 and 3100 cm⁻¹. nih.gov The presence of the methoxy group in 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one would be expected to show characteristic C-O stretching vibrations.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Coumarin derivatives are known to be chromophoric, and the extended conjugation in the 2H-chromen-2-one system leads to strong absorption in the UV region. The absorption spectrum of the related 3-acetyl-7-methoxy-2H-chromen-2-one shows a maximum absorption (λmax) at approximately 328 nm, which is attributed to π-π* transitions within the coumarin chromophore. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the coumarin ring, as well as by the solvent polarity. These electronic properties are also relevant to the use of coumarin derivatives as fluorescent probes.

Table 3: Spectroscopic Data for Related Coumarin Compounds

| Technique | Feature | 3-(bromoacetyl)coumarin nih.gov | 3-acetyl-7-methoxy-2H-chromen-2-one |

|---|---|---|---|

| IR (cm⁻¹) | Lactonic C=O stretch | ~1729 | - |

| IR (cm⁻¹) | Ketonic C=O stretch | ~1674 | - |

| UV-Vis (nm) | λmax | - | ~328 |

Research Applications and Utility As Chemical Tools

Versatile Building Block for Complex Heterocyclic Compound Synthesis

The compound 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is a highly effective precursor for the synthesis of a diverse array of polyfunctionalized and fused heterocyclic systems. rsc.orgrsc.org The electrophilic nature of the carbon atom bearing the bromine makes it susceptible to nucleophilic attack, while the adjacent carbonyl group can participate in various condensation and cyclization reactions. This reactivity allows for the construction of more complex molecules built upon the coumarin (B35378) scaffold. nih.govmdpi.comresearchgate.net

Researchers have utilized the closely related 3-(bromoacetyl)-2H-chromen-2-one as a key intermediate to synthesize numerous heterocyclic derivatives, a strategy directly applicable to its 7-methoxy counterpart. mdpi.comnih.gov The methodologies involve reacting the bromoacetylcoumarin with different reagents to yield compounds such as thiazoles, pyrazoles, pyridines, and pyrans. nih.govmdpi.comresearchgate.net

Key synthetic transformations include:

Hantzsch Thiazole (B1198619) Synthesis: Reaction with thioamides or thioureas leads to the formation of aminothiazole rings attached to the coumarin core. nih.gov

Gewald Thiophene (B33073) Synthesis: Reaction with active methylene (B1212753) nitriles and elemental sulfur can yield highly substituted thiophenes. researchgate.net

Pyridine (B92270) and Pyran Synthesis: Multicomponent reactions involving the bromoacetylcoumarin, an aldehyde, and a source of ammonia (B1221849) or an active methylene compound can produce pyridine and pyran derivatives. mdpi.com

Pyrazole (B372694) Synthesis: Condensation with hydrazines provides a direct route to pyrazole-substituted coumarins. mdpi.comresearchgate.net

The following table summarizes some of the heterocyclic systems synthesized from 3-(bromoacetyl)coumarin (B1271225) precursors.

| Starting Reagent(s) | Resulting Heterocyclic Ring | Reference |

| Thioacetamide (B46855) / Thiourea | Thiazole | rsc.orgnih.gov |

| Hydrazine (B178648) Hydrate (B1144303) / Phenylhydrazine (B124118) | Pyrazole | mdpi.com |

| Malononitrile (B47326) & Aromatic Aldehydes | Pyran | mdpi.com |

| Malononitrile & Ammonium (B1175870) Acetate (B1210297) | Pyridine | mdpi.com |

| Benzenediazonium (B1195382) chloride | Hydrazidic Halide | mdpi.comresearchgate.net |

These synthetic routes demonstrate the compound's role as a foundational scaffold for generating molecular diversity, often leading to new compounds with significant biological potential. rsc.orgnih.gov

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The structure of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one is well-suited for the development of such probes. Its ability to covalently modify proteins allows it to be used to identify enzyme targets and explore their roles in cellular processes. researchgate.netresearchgate.net Once a protein target is identified and validated, the probe can be used to understand the protein's function within a specific signaling or metabolic pathway. For instance, by observing the downstream effects of inhibiting a specific enzyme with this type of probe, researchers can elucidate the enzyme's contribution to a biological outcome. The development of a metallothionein (B12644479) degrader from a covalent ligand showcases how such chemical tools can be used to probe the function of specific proteins in complex cellular processes like cancer cell migration. nih.gov

Use in Target Engagement and Mechanism of Action Studies

Confirming that a molecule interacts with its intended biological target (target engagement) is a critical step in drug discovery and chemical biology. The bromoacetyl group of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one functions as a reactive "warhead" that can form a covalent bond with nucleophilic amino acid residues (such as cysteine, serine, or histidine) in the active site of an enzyme. rsc.orgnih.gov This irreversible binding provides a definitive readout of target engagement.

By designing probes based on this scaffold, researchers can:

Verify direct binding: The covalent nature of the interaction allows for robust detection of the modified protein, often through techniques like mass spectrometry.

Study the mechanism of action: Identifying the specific protein(s) that the compound binds to is the first step in understanding its mechanism of action. researchgate.net For example, if the compound inhibits an enzyme's activity upon binding, it confirms an inhibitory mechanism.

Assess selectivity: Competitive profiling experiments can reveal the spectrum of proteins that the probe interacts with, providing insights into its selectivity. nih.gov

Precursor for Fluorescent Sensors and Optical Probes in Research

Coumarins are a well-known class of fluorophores, and the 7-methoxy-2H-chromen-2-one core of the title compound provides a strong fluorescent signal. The methoxy (B1213986) group at the 7-position acts as an electron-donating group (an auxochrome), which often enhances the quantum yield and modulates the absorption and emission wavelengths of the coumarin fluorophore. The bromoacetyl moiety serves as a reactive handle, allowing the fluorescent coumarin scaffold to be attached to other molecules to create sophisticated optical probes. rsc.orgrsc.org

This strategy is used to develop "turn-on" fluorescent sensors, where the probe is initially non-fluorescent or weakly fluorescent. nih.gov Upon reaction with a specific analyte or enzyme, a chemical transformation occurs that liberates the highly fluorescent coumarin, resulting in a detectable signal. For example, precursors can be designed to release a fluorescent 7-hydroxycoumarin derivative upon enzymatic cleavage, a principle that can be adapted using the bromoacetyl group for targeted delivery or activation. nih.gov

Reagent in Chemo-proteomics and Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology used to study enzyme function directly in native biological systems. nih.gov ABPP relies on activity-based probes (ABPs), which are small molecules that covalently label the active sites of specific classes of enzymes. researchgate.net

3-(bromoacetyl)-7-methoxy-2H-chromen-2-one possesses the key features of an ABP warhead:

A reactive group: The α-bromoacetyl moiety is an electrophile that can covalently react with nucleophilic residues in an enzyme's active site. rsc.org

A recognition element: The coumarin scaffold can provide a degree of selectivity for certain enzyme families.

A reporter tag (or a handle for one): The inherent fluorescence of the coumarin core can serve as a reporter, or the molecule can be modified with a clickable alkyne or azide (B81097) group for subsequent attachment of a reporter via click chemistry. researchgate.net

In an ABPP experiment, a probe based on this compound would be introduced to a complex proteome (e.g., a cell lysate or intact cells). The probe would selectively label active enzymes, and these labeled proteins could then be identified and quantified using mass spectrometry. nih.govnih.gov This methodology allows for the global profiling of enzyme activity and is a valuable tool for discovering new drug targets and identifying the protein targets of bioactive compounds. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

While various methods exist for the synthesis of coumarin (B35378) derivatives, the development of stereoselective pathways for compounds like 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one remains a significant area for exploration. nih.govresearchgate.net The introduction of chiral centers can profoundly influence the biological activity of coumarin-based molecules. benthamdirect.com

Future research could focus on:

Asymmetric Catalysis: Employing chiral catalysts, such as chiral squaramides, to control the stereochemistry during the synthesis of coumarin derivatives. benthamdirect.com This could involve asymmetric Michael additions or other enantioselective transformations to yield specific stereoisomers of the target compound.

Enzymatic Resolutions: Utilizing enzymes to selectively resolve racemic mixtures of coumarin precursors or derivatives, offering a green and highly specific approach to obtaining enantiomerically pure compounds.

Chiral Pool Synthesis: Starting from readily available chiral natural products to construct the coumarin scaffold with predefined stereocenters.

A successful stereoselective synthesis would enable the investigation of how different stereoisomers of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one and its derivatives interact with biological targets, potentially leading to the discovery of more potent and selective therapeutic agents.

Exploration of New Biological Targets and Interaction Modalities

Coumarin derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The 3-(bromoacetyl) group provides a reactive handle for covalent modification of biological targets, a strategy that has been successfully employed in the development of targeted inhibitors. nih.govrsc.org

Future investigations should aim to:

Identify Novel Protein Targets: Utilizing activity-based protein profiling (ABPP) with probes derived from the 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one scaffold to identify new cellular targets. This approach can help to uncover previously unknown mechanisms of action and therapeutic applications.

Investigate Allosteric Modulation: Exploring the potential of derivatives to act as allosteric modulators of enzymes or receptors, which can offer greater selectivity and fewer side effects compared to traditional active-site inhibitors.

Explore Anti-Infective Potential: Given the known antimicrobial properties of coumarins, a systematic evaluation of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one and its derivatives against a broad panel of bacterial and fungal pathogens is warranted. cymitquimica.com Mechanistic studies could elucidate the specific pathways targeted by these compounds.

Targeting Neurodegenerative Diseases: Investigating the potential of this scaffold in the context of neurodegenerative disorders like Alzheimer's disease, where coumarin-based fluorescent probes have shown promise for imaging amyloid-β plaques. acs.orgnih.govacs.org

A comprehensive screening of this compound and its derivatives against various biological targets could unveil novel therapeutic opportunities. mdpi.comnih.gov

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental validation is crucial for accelerating drug discovery and understanding molecular interactions.

Future research should leverage:

Molecular Docking and Dynamics Simulations: Employing computational tools to predict the binding modes of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one derivatives with various protein targets. nih.gov These simulations can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models to establish a correlation between the structural features of coumarin derivatives and their biological activities. nih.gov This can aid in predicting the activity of novel, unsynthesized compounds.

Spectroscopic and Crystallographic Validation: Using techniques like X-ray crystallography and NMR spectroscopy to experimentally determine the three-dimensional structures of ligand-protein complexes. nih.gov This provides crucial validation for computational models and a detailed understanding of the binding interactions at the atomic level.

The integration of these methodologies will provide a holistic view of the structure-activity relationships and mechanisms of action, facilitating a more efficient and targeted approach to drug design. nih.gov

Design of Next-Generation Chemical Probes and Research Tools Based on the 3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one Scaffold

The inherent reactivity and fluorescent properties of the coumarin scaffold make it an excellent platform for the development of chemical probes and research tools. rsc.orgrsc.org

Future efforts in this area could include:

Activity-Based Probes (ABPs): Designing and synthesizing ABPs based on the 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one structure. nih.govstanford.eduresearchgate.net These probes can be used to selectively label and identify active enzymes within complex biological systems, providing valuable insights into their function and regulation.

Fluorescent Probes for Bioimaging: Modifying the coumarin core to develop fluorescent probes for the detection of specific biomolecules, ions, or cellular events. rsc.orgrsc.org For instance, probes could be designed to sense changes in the tumor microenvironment or to visualize specific organelles.

Covalent Warheads for Targeted Drug Delivery: Utilizing the reactive bromoacetyl group as a "warhead" to achieve irreversible and targeted binding to a protein of interest. This approach can enhance the potency and duration of action of a drug.

The development of such tools would not only advance our understanding of fundamental biological processes but also provide new avenues for diagnostics and targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromoacetylation of 7-methoxycoumarin using bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere. Grindstone chemistry (mechanochemical synthesis) is an alternative, enabling catalyst-free reactions under solvent-free conditions, which improves atom economy . Key parameters include temperature control (0–5°C for electrophilic substitution), stoichiometric excess of bromoacetylating agents (1.2–1.5 eq), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and adjusting reaction time (4–8 hr) .

Q. How is the structural integrity of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one validated experimentally?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of the bromoacetyl group (δ 4.0–4.2 ppm for CH₂Br in ¹H NMR; δ 30–35 ppm for C=O in ¹³C NMR) and methoxy substituent (δ 3.8–3.9 ppm in ¹H NMR).

- X-ray crystallography : Refine single-crystal data using SHELXL (space group assignment, R-factor < 0.05) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What reactivity patterns are expected from the bromoacetyl group in this compound?

- Methodological Answer : The bromoacetyl moiety is susceptible to nucleophilic substitution (e.g., with amines, thiols) and elimination reactions. For example:

- Nucleophilic substitution : React with primary amines (e.g., ethylenediamine) in DMF at 60°C to form thiazole or imidazole derivatives .

- Elimination : Under basic conditions (K₂CO₃, DMF), β-elimination may occur, forming α,β-unsaturated ketones. Monitor via UV-Vis spectroscopy (shift in λmax) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental spectral data and predicted electronic properties?

- Methodological Answer :

Perform DFT calculations (B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data.

Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing crystallographic packing .

Validate electronic transitions (e.g., UV-Vis absorption) via TD-DFT, adjusting solvent parameters (PCM model for acetonitrile/water) .

Discrepancies >5% warrant re-examination of crystal structure refinement (e.g., twinning in SHELXL) or solvent effects .

Q. What strategies enable the use of this compound as a fluorescent probe for metal ion detection?

- Methodological Answer :

- Design : The bromoacetyl group acts as a reactive handle for conjugating metal-chelating ligands (e.g., 1,10-phenanthroline) .

- Detection : Fluorescence quenching/enhancement upon Pr³⁺ or Fe³⁺ binding is monitored in MeCN/H₂O (9:1 v/v) at λex = 365 nm, λem = 450 nm.

- Validation : Perform Job’s plot analysis to determine stoichiometry and calculate binding constants (Benesi-Hildebrand method) .

Q. How can structure-activity relationships (SAR) guide derivatization for antimicrobial applications?

- Methodological Answer :

Synthesize derivatives by substituting the bromoacetyl group with heterocycles (e.g., thiazoles, pyrazoles) .

Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Correlate activity with logP (hydrophobicity) and Hammett σ values (electron-withdrawing effects) .

Use molecular docking (AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase) .

Q. How should researchers address contradictions in spectral data during structure elucidation?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting for the methoxy group, consider:

Dynamic effects : Variable-temperature NMR to detect conformational exchange.

Impurity analysis : LC-MS to rule out byproducts (e.g., de-brominated species).

Crystallographic validation : Re-determine crystal structure to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.